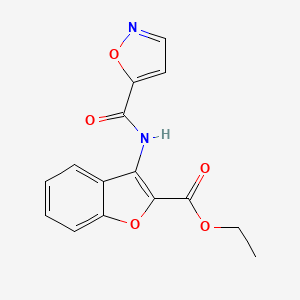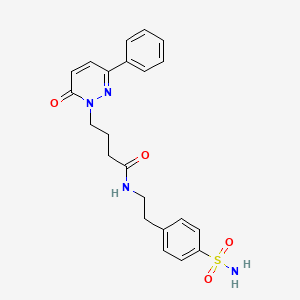
N-(5-bromopyridin-2-yl)-4-(3,4-dimethylphenyl)thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromopyridin-2-yl)-4-(3,4-dimethylphenyl)thiazol-2-amine, also known as BPTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPTA has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Polymorphism
Two polymorphs of 1-(4-methylpyridin-2-yl)thiourea and derived 2-aminothiazoles, which are structurally similar to N-(5-bromopyridin-2-yl)-4-(3,4-dimethylphenyl)thiazol-2-amine, have been characterized. These compounds exhibit different hydrogen bonding patterns and crystal structures, demonstrating the compound's versatility in forming diverse molecular architectures. This research suggests potential applications in developing advanced materials with tailored physical properties (Böck et al., 2020).
Antimicrobial Activity
A series of compounds structurally related to N-(5-bromopyridin-2-yl)-4-(3,4-dimethylphenyl)thiazol-2-amine were synthesized and screened for antimicrobial activity. Some derivatives demonstrated potency against a variety of pathogens, suggesting the potential of N-(5-bromopyridin-2-yl)-4-(3,4-dimethylphenyl)thiazol-2-amine derivatives in developing new antimicrobial agents (Desai et al., 2012).
Protonation Sites and Hydrogen Bonding
The synthesis and structural characterization of N,4-diheteroaryl 2-aminothiazoles, closely related to the compound of interest, revealed insights into protonation sites and hydrogen bonding patterns. This study provides a foundation for understanding the chemical behavior of such compounds, which could be crucial for their applications in chemical sensors or molecular recognition systems (Böck et al., 2021).
Molecular Dynamics and Corrosion Inhibition
Thiazole and thiadiazole derivatives, similar to N-(5-bromopyridin-2-yl)-4-(3,4-dimethylphenyl)thiazol-2-amine, have been studied for their corrosion inhibition performances on iron. This research suggests the potential application of such compounds in protecting metals from corrosion, which is valuable for industrial applications (Kaya et al., 2016).
Anti-inflammatory Activity
N-aryl-4-aryl-1,3-thiazole-2-amine derivatives were evaluated for anti-inflammatory activity, showing inhibition of 5-lipoxygenase, an enzyme involved in inflammatory diseases. This indicates the therapeutic potential of N-(5-bromopyridin-2-yl)-4-(3,4-dimethylphenyl)thiazol-2-amine derivatives in treating inflammation-related conditions (Suh et al., 2012).
Eigenschaften
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3S/c1-10-3-4-12(7-11(10)2)14-9-21-16(19-14)20-15-6-5-13(17)8-18-15/h3-9H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVLENLNDUPBDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC3=NC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)-4-(3,4-dimethylphenyl)thiazol-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-5-methoxybenzamide](/img/structure/B2685442.png)
![N-(2,5-dimethylphenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2685443.png)



![1-[2-[(3-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone](/img/structure/B2685450.png)



![2-[3-[(2-Chloroacetyl)amino]oxetan-3-yl]-N,N-dimethylacetamide](/img/structure/B2685458.png)


![5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2685461.png)